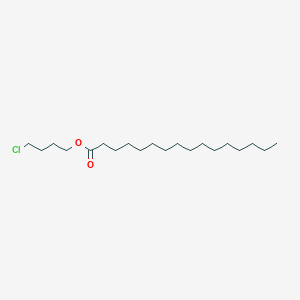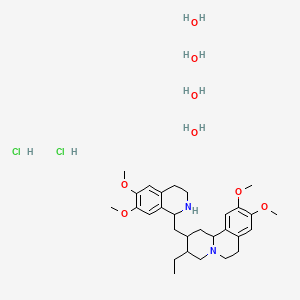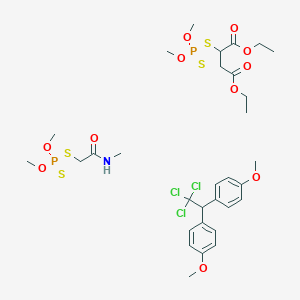
Bis(2-methoxybenzylaminohex-6-ylaminoethyl)disulphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Bis(2-methoxybenzylaminohex-6-ylaminoethyl)disulphane involves multiple steps. One common method includes the reaction of 2-methoxybenzylamine with hexanediamine in the presence of a disulphide linkage. The reaction conditions typically involve controlled temperatures and the use of specific catalysts to facilitate the formation of the disulphane bond . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
Bis(2-methoxybenzylaminohex-6-ylaminoethyl)disulphane undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: The disulphane bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like DTT, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Bis(2-methoxybenzylaminohex-6-ylaminoethyl)disulphane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Bis(2-methoxybenzylaminohex-6-ylaminoethyl)disulphane involves its interaction with molecular targets such as enzymes and receptors. The disulphane bond can undergo redox reactions, influencing cellular redox states and modulating enzyme activities. The amino groups can form hydrogen bonds and electrostatic interactions with biological molecules, affecting their function and stability .
Comparaison Avec Des Composés Similaires
Bis(2-methoxybenzylaminohex-6-ylaminoethyl)disulphane can be compared with other disulphane-containing compounds such as:
Bis(4-chlorophenyl) disulfide: This compound has similar disulphane linkages but different substituents, leading to distinct chemical and biological properties.
N,N’-Bis-(2-methoxy-benzylidene)-hexane-1,6-diamine: This compound shares structural similarities but differs in its functional groups and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Propriétés
Numéro CAS |
68535-69-3 |
|---|---|
Formule moléculaire |
C32H58Cl4N4O2S2 |
Poids moléculaire |
736.8 g/mol |
Nom IUPAC |
N'-[(2-methoxyphenyl)methyl]-N-[2-[2-[6-[(2-methoxyphenyl)methylamino]hexylamino]ethyldisulfanyl]ethyl]hexane-1,6-diamine;tetrahydrochloride |
InChI |
InChI=1S/C32H54N4O2S2.4ClH/c1-37-31-17-9-7-15-29(31)27-35-21-13-5-3-11-19-33-23-25-39-40-26-24-34-20-12-4-6-14-22-36-28-30-16-8-10-18-32(30)38-2;;;;/h7-10,15-18,33-36H,3-6,11-14,19-28H2,1-2H3;4*1H |
Clé InChI |
RTQGTSLLFQQXBL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1CNCCCCCCNCCSSCCNCCCCCCNCC2=CC=CC=C2OC.Cl.Cl.Cl.Cl |
Numéros CAS associés |
69790-18-7 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


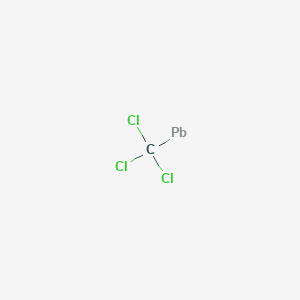
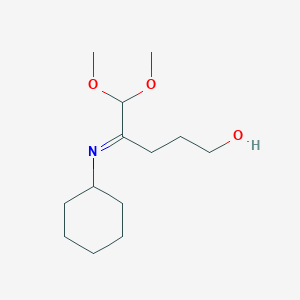
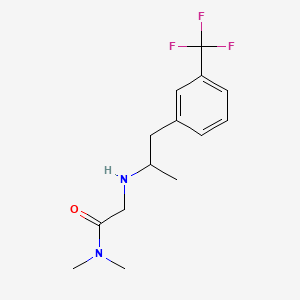
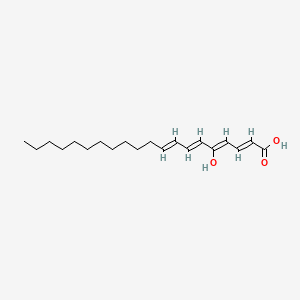
![1,1',1''-[Benzene-1,3,5-triyltris(methylenesulfanediyl)]tribenzene](/img/structure/B14467071.png)
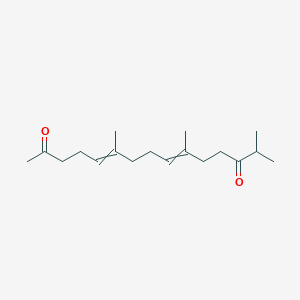

![7,9,9-Trimethyl-8-methylidene-1,4-dithiaspiro[4.5]dec-6-ene](/img/structure/B14467081.png)
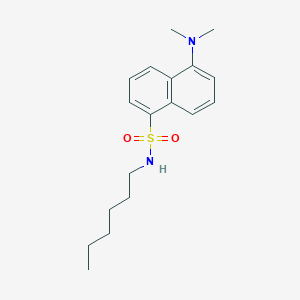
![3-[3-(2-Acetamidoethyl)-5-methoxy-1H-indol-1-yl]propanoic acid](/img/structure/B14467083.png)
![Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-(1-oxopropoxy)ethyl]amino]-](/img/structure/B14467090.png)
